

4-Bromo-2,6-dichlorobenzenesulfonamide

chemical structure and IUPAC name

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Compound of Interest

Compound Name:	4-Bromo-2,6-dichlorobenzenesulfonamide
Cat. No.:	B1271905

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An In-depth Technical Guide to **4-Bromo-2,6-dichlorobenzenesulfonamide**

This guide provides comprehensive technical information on **4-Bromo-2,6-dichlorobenzenesulfonamide**, tailored for researchers, scientists, and drug development professionals. It covers the chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and predicted spectral data for characterization.

Chemical Structure and IUPAC Name

The molecule of interest is a substituted benzenesulfonamide characterized by the presence of one bromine and two chlorine atoms on the benzene ring.

IUPAC Name: **4-bromo-2,6-dichlorobenzenesulfonamide**[\[1\]](#)

Chemical Structure:

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Figure 1: Chemical structure of **4-Bromo-2,6-dichlorobenzenesulfonamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2,6-dichlorobenzenesulfonamide** is presented in the table below.

Property	Value	Reference
CAS Number	351003-55-9	[1]
Molecular Formula	C ₆ H ₄ BrCl ₂ NO ₂ S	[1]
Molecular Weight	304.98 g/mol	
Appearance	White crystalline solid	[2]
Melting Point	Approximately 150-155 °C	[2]
Solubility	Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform.	[2]

Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide

The synthesis of **4-Bromo-2,6-dichlorobenzenesulfonamide** can be achieved through a two-step process starting from 4-bromo-2,6-dichloroaniline. The first step involves the formation of the corresponding sulfonyl chloride via a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst. The resulting sulfonyl chloride is then reacted with ammonia to yield the final sulfonamide.

An alternative, more direct approach involves the reaction of a commercially available sulfonyl chloride with an appropriate aniline. One suggested method is the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-bromoaniline^[2]. However, a detailed experimental protocol for this specific reaction is not readily available in the reviewed literature. Therefore, a more generalized and well-documented two-step procedure is detailed below.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

- Materials:

- 4-Bromo-2,6-dichloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sulfur Dioxide (SO₂)
- Copper(I) Chloride (CuCl)
- Glacial Acetic Acid
- Ice
- Dichloromethane (CH₂Cl₂)

- Procedure:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 4-bromo-2,6-dichloroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
- In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

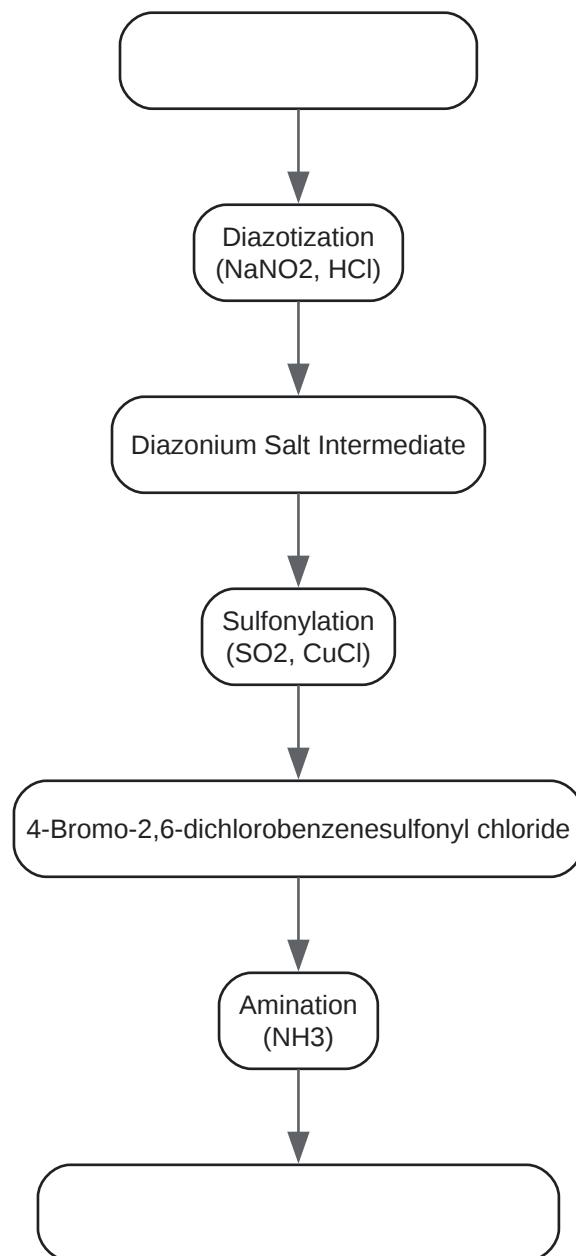
- Slowly add the cold diazonium salt solution to the sulfur dioxide solution while vigorously stirring and maintaining the temperature at or below room temperature.
- After the addition is complete, stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-water to precipitate the crude sulfonyl chloride.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.

Step 2: Synthesis of **4-Bromo-2,6-dichlorobenzenesulfonamide**

- Materials:
 - 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
 - Aqueous Ammonia (concentrated)
 - Dichloromethane (CH_2Cl_2) or Tetrahydrofuran (THF)
 - 1M Hydrochloric Acid (HCl)
 - Saturated Sodium Bicarbonate (NaHCO_3) solution
 - Brine
 - Anhydrous Magnesium Sulfate (MgSO_4)
- Procedure:
 - Dissolve the 4-bromo-2,6-dichlorobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane or THF in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Dilute the reaction mixture with the organic solvent and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Bromo-2,6-dichlorobenzenesulfonamide**.
- The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram



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Figure 2: Synthetic workflow for **4-Bromo-2,6-dichlorobenzenesulfonamide**.

Characterization and Data Presentation

Due to the limited availability of experimental spectral data for **4-Bromo-2,6-dichlorobenzenesulfonamide** in the public domain, the following tables provide predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.7 - 7.9	s	2H	Aromatic protons
~ 5.0 - 5.5	br s	2H	$-\text{SO}_2\text{NH}_2$

Table 2: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 142	C-SO_2
~ 135 - 138	C-Cl
~ 132 - 134	C-H
~ 125 - 128	C-Br

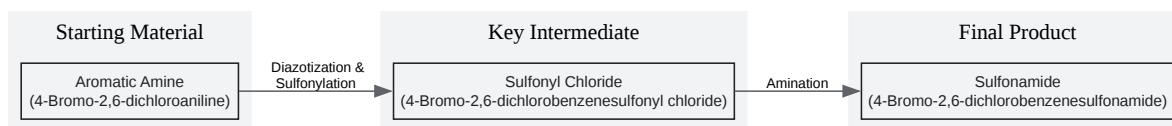
Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
3400 - 3200	N-H	Symmetric and Asymmetric stretching
1350 - 1300	S=O	Asymmetric stretching
1180 - 1140	S=O	Symmetric stretching
850 - 750	C-Cl	Stretching
700 - 600	C-Br	Stretching

Mass Spectrometry: The molecular weight of **4-Bromo-2,6-dichlorobenzenesulfonamide** would be confirmed by mass spectrometry, with the molecular ion peak $[\text{M}]^+$ expected around m/z 305, showing a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Logical Relationships in Synthesis

The synthesis of **4-Bromo-2,6-dichlorobenzenesulfonamide** follows a logical progression of well-established organic reactions.



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Figure 3: Logical progression of the synthesis.

Biological Activity and Potential Applications

While specific biological activity data for **4-Bromo-2,6-dichlorobenzenesulfonamide** is not readily available, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamides exhibit diverse biological activities, including antibacterial, carbonic anhydrase inhibitory, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound with bromine and chlorine atoms may confer specific pharmacological properties, making it a candidate for screening in various drug discovery programs. Its primary utility at present is as a building block in organic synthesis for the creation of more complex molecules.

Safety Information

4-Bromo-2,6-dichlorobenzenesulfonamide is expected to be a toxic compound[2]. Standard laboratory safety precautions should be followed when handling this chemical. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Direct contact with skin and eyes should be avoided, as well as inhalation of dust. In case of accidental exposure, the affected area should be flushed with plenty of water, and medical attention should be sought. The compound should be stored in a tightly sealed container in a cool, dry place.

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References

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